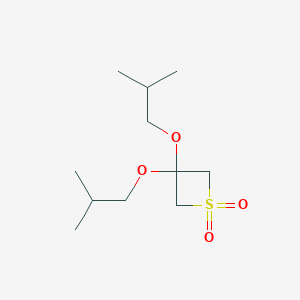
3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide is a chemical compound with the molecular formula C11H22O4S It belongs to the class of thietane derivatives, which are characterized by a four-membered ring containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H2O2) as an oxidizing agent to facilitate the formation of the thietane oxide ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Nucleophiles: Sodium phenolates and thiophenolate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thietane derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thietane derivatives.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding sulfur-containing ring systems.
Mécanisme D'action
The mechanism of action of 3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to undergo oxidation and reduction reactions, which can modulate the activity of enzymes and other proteins. The specific molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems, contributing to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-iso-propyl-5-methylphenoxy)thietane-1,1-dioxide: This compound has shown significant antidepressant activity and is structurally similar to 3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide.
3-phenylsulfanylthietane-1,1-dioxide:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
10099-04-4 |
|---|---|
Formule moléculaire |
C11H22O4S |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
3,3-bis(2-methylpropoxy)thietane 1,1-dioxide |
InChI |
InChI=1S/C11H22O4S/c1-9(2)5-14-11(15-6-10(3)4)7-16(12,13)8-11/h9-10H,5-8H2,1-4H3 |
Clé InChI |
NWUHNIKIXIOKEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1(CS(=O)(=O)C1)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


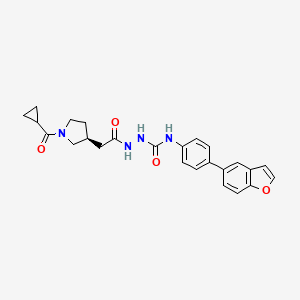
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)
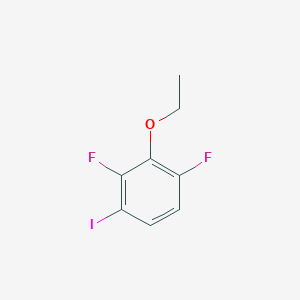
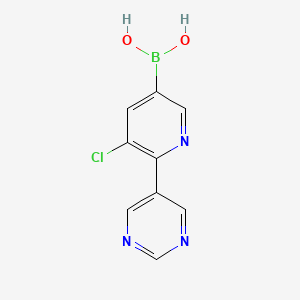

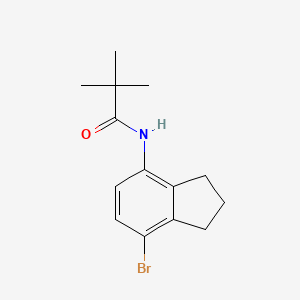
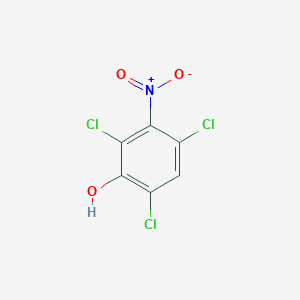

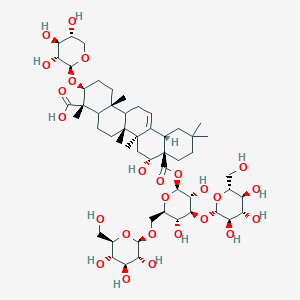

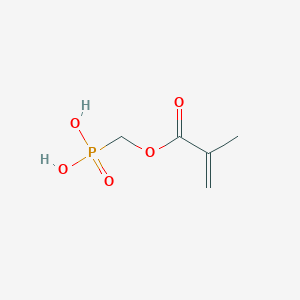
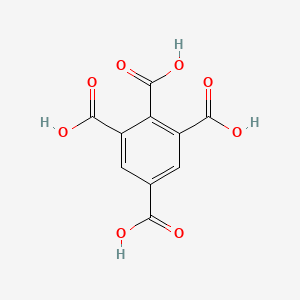
![1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079228.png)
